2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
Description
The compound 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid features a pyrazole core substituted with:
- A 1-(2-cyanoethyl) group at position 1.
- A 4-(difluoromethoxy)-3-methoxyphenyl moiety at position 2.
- A 2-cyano prop-2-enoic acid side chain at position 3.
The difluoromethoxy group enhances metabolic stability, while the cyanoethyl substituent may influence solubility and pharmacokinetics .
Properties
Molecular Formula |
C18H14F2N4O4 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7+ |
InChI Key |
LZCDRPIXZTWOOM-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Activation of Carboxylic Acid
The carboxylic acid group of prop-2-enoic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM. This forms an active O-acylisourea intermediate.Nucleophilic Attack by Pyrazole
The activated intermediate reacts with the pyrazole’s amine or other nucleophilic site to form the desired acrylate linkage.
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| EDCl, DMAP, DCM, 0°C → RT, 2 h | ~85–90% | |
| Pd-catalyzed coupling (alternative) | ~70–75% |
Stereochemical Control
The (E)-configuration of the prop-2-enoic acid moiety is achieved through:
- Thermodynamic Control : Heating the reaction mixture to favor the trans isomer.
- Catalytic Asymmetric Hydrogenation : Rhodium or ruthenium catalysts with chiral ligands, as seen in analogous enone reductions.
| Method | Conditions | E:Z Ratio | Reference |
|---|---|---|---|
| Thermal equilibration | Toluene, reflux, 24 h | ~9:1 | |
| Rh-catalyzed hydrogenation | H₂ (50 psi), ethanol, 60°C, 5 days | >95% E |
Functional Group Compatibility and Purification
The compound’s stability under acidic/basic conditions and solubility in organic solvents (e.g., DCM, THF) influence purification strategies:
| Step | Method | Yield | Reference |
|---|---|---|---|
| Column chromatography | Silica gel, EtOAc/hexanes | ~80–90% | |
| Recrystallization | EtOAc/hexane (1:1) | ~95% |
Alternative Synthetic Routes
Click Chemistry
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may facilitate the introduction of the cyanoethyl group, though this approach is less common for pyrazole systems.
Microwave-Assisted Synthesis
Accelerated reaction rates under microwave irradiation could reduce synthesis time for cyclization or coupling steps.
Critical Challenges and Solutions
- Regioselectivity : Competing nucleophilic sites on the pyrazole may require protective groups.
- Stereochemical Purity : Rigorous chromatographic separation or chiral resolution is essential.
Analytical Characterization
Key techniques include:
- NMR : Confirm (E)-configuration via coupling constants (J ~16 Hz).
- HPLC : Resolve diastereomers (e.g., C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: While not widely used in industry, it serves as a reference standard for analytical purposes.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano, difluoromethoxy, and methoxy groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Compound A : 2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid ()
- Key Difference : The phenyl ring substituent is 3-(difluoromethoxy) instead of 4-(difluoromethoxy)-3-methoxy .
- Impact: The 3-substitution in Compound A reduces steric hindrance compared to the 4,3-disubstitution in the target compound.
Compound B : 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol ()
- Key Differences: A phenolic -OH replaces the prop-2-enoic acid.
- Dihedral angles between the pyrazole and phenyl rings (16.83°–51.68° in Compound B) suggest conformational flexibility, whereas the target compound’s rigid prop-2-enoic acid may enforce a planar geometry .
Functional Group Comparisons
Hydroxamic Acid Derivatives ()
- Example : 3-[1-[(4-Chloro-2-fluoro-3-hydroxy-phenyl)methyl]-3,5-diphenyl-pyrazol-4-yl]propane-hydroxamic acid.
- Impact :
Cyanoacetate Derivatives ()
- Example: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate.
- Impact: The ethyl ester in ’s compound is less polar than the target’s carboxylic acid, favoring lipophilicity. The target’s cyano groups may enhance dipole interactions in binding pockets, improving target affinity .
Agrochemical Pyrazoles ()
Physicochemical and Structural Data (Hypothetical Table)
Biological Activity
The compound 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid (CAS No. 1006493-62-4) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C18H14F2N4O4
- Molecular Weight : 388.32 g/mol
- CAS Number : 1006493-62-4
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Purity | Min. 95% |
The biological activity of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Initial screenings indicate potential efficacy against certain bacterial strains, although detailed studies are required to confirm these findings.
Case Studies
-
Antitumor Activity
- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
-
Antimicrobial Testing
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL. Further investigations are needed to elucidate the specific pathways involved in this antimicrobial effect.
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with other known compounds is useful:
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| 2-Cyano-3-[...]-prop-2-enoic acid | Moderate | Low |
| Compound X | High | Moderate |
| Compound Y | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
